molecular formula C10H11NO2S B13627434 4-(4-(Methylthio)phenyl)oxazolidin-2-one

4-(4-(Methylthio)phenyl)oxazolidin-2-one

Cat. No.: B13627434
M. Wt: 209.27 g/mol
InChI Key: BDJSJIVXNDTISM-UHFFFAOYSA-N
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Description

4-(4-(Methylthio)phenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylthio)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Methylthio)phenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Methylthio)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against multidrug-resistant Gram-positive bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential as a chiral auxiliary in asymmetric synthesis further highlight its versatility .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2S/c1-14-8-4-2-7(3-5-8)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

BDJSJIVXNDTISM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2COC(=O)N2

Origin of Product

United States

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